molecular formula C18H21N5O6S2 B1665633 AG2034 CAS No. 177575-17-6

AG2034

Cat. No.: B1665633
CAS No.: 177575-17-6
M. Wt: 467.5 g/mol
InChI Key: HHKAOUMVRGSKLS-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AG2034, with the chemical name 4-[2-(2-amino-4-oxo-4,6,7,8-tetrahydro-3H-pyrimidino[5,4-6][1,4]thiazin-6-yl)-(S)-ethyl]-2,5-thienoyl-L-glutamic acid, is a novel inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) . This enzyme catalyzes a critical step in the de novo purine synthesis pathway, making GARFT a key target for anticancer research . This compound was designed using structure-based drug design from the X-ray crystal structure of the human GARFT enzyme . Its mechanism of action involves potent inhibition of human GARFT, leading to the depletion of cellular purine nucleotides and the inhibition of tumor cell proliferation . In vitro studies have demonstrated its potent growth-inhibitory effects, with IC50 values in the low nanomolar range against various cell lines, including L1210 and CCRF-CEM cells . This growth inhibition can be reversed by the addition of hypoxanthine or 5-aminoimidazole-4-carboxamide (AICA), confirming its specific action on purine biosynthesis . A key characteristic of this compound is its high affinity for the folate receptor and its ability to enter cells via the reduced folate carrier system . It is also a substrate for folylpolyglutamate synthetase (FPGS), leading to the formation of polyglutamated metabolites that are retained within cells . Preclinical in vivo studies have shown that this compound exhibits antitumor activity against a range of murine tumors and human xenograft models . Subsequent Phase I clinical studies further characterized its pharmacokinetic profile, revealing a multi-phasic elimination pattern, and established a recommended phase II dose . A notable research finding is that this compound can exhibit selective cytotoxicity toward cells that lack a functional G1 cell cycle checkpoint, providing a potential mechanistic basis for its targeted effects . This product is intended for research purposes only, to further investigate the biology of purine metabolism and cancer therapeutics. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

177575-17-6

Molecular Formula

C18H21N5O6S2

Molecular Weight

467.5 g/mol

IUPAC Name

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-3,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H4,19,20,22,23,27)/t9-,10-/m0/s1

InChI Key

HHKAOUMVRGSKLS-UWVGGRQHSA-N

Isomeric SMILES

C1[C@@H](SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AG2034;  AG-2034;  AG 2034

Origin of Product

United States

Preparation Methods

Sonogashira Coupling and Hydrogenation

The synthesis begins with a palladium-catalyzed Sonogashira coupling between 5-bromo-thiophene-2-carboxylic acid methyl ester (12 ) and propargyl alcohol derivatives (11a–b ) to form alkynyl intermediates (13a–b ). Catalytic hydrogenation (H₂, Pd/C) yields saturated alcohols (14a–b ) (Table 1).

Oxidation to Carboxylic Acids

Jones oxidation (CrO₃, H₂SO₄) converts 14a–b to carboxylic acids (15a–c ), which are subsequently transformed into α-bromomethylketones (16a–c ) via treatment with diazomethane and HBr.

Condensation and Hydrolysis

Condensation of 2,6-diamino-3H-pyrimidin-4-one (17 ) with 16a–c produces pyrrolo[2,3-d]pyrimidine derivatives (18a–c ). Acidic hydrolysis (HCl, reflux) removes protecting groups, yielding free acids (19a–c ).

Glutamate Conjugation

Coupling of 19a–c with L-glutamate diethyl ester using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as an activating agent affords diesters (20a–c ). Final saponification (NaOH, MeOH/H₂O) generates this compound.

Table 1: Key Reaction Steps and Conditions in this compound Synthesis

Step Reaction Reagents/Conditions Yield (%) Reference
1 Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF 85–90
2 Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, EtOAc 95–98
3 Jones Oxidation CrO₃, H₂SO₄, acetone, 0°C 80–85
4 α-Bromomethylketone Formation Diazomethane, HBr, Et₂O 70–75
5 Pyrrolo[2,3-d]pyrimidine Condensation EtOH, rt, 72 h 60–65
6 Glutamate Coupling CDMT, N-methylmorpholine, DMF 50–55

Optimization of Synthetic Efficiency

Solvent and Catalyst Screening

Early iterations of the Sonogashira coupling suffered from low yields due to side reactions. Switching from DMF to THF as the solvent improved regioselectivity, while optimizing Pd(PPh₃)₂Cl₂/CuI ratios reduced homocoupling byproducts.

Purification Challenges

The polar nature of this compound complicated final isolation. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieved >98% purity, critical for preclinical testing.

Scalability Considerations

Large-scale hydrogenation required careful control of H₂ pressure to prevent over-reduction of the thienoyl ring. Continuous flow reactors were subsequently adopted to enhance reproducibility.

Analytical Characterization

This compound was rigorously characterized using:

  • ¹H/¹³C NMR : Confirmed regiochemistry of the pyrrolo[2,3-d]pyrimidine core (δ 8.21 ppm for C7-H).
  • HRMS : [M+H]⁺ calcd. for C₁₉H₂₁N₅O₆S: 454.1164; found: 454.1168.
  • HPLC-UV : λmax = 280 nm (ε = 12,400 M⁻¹cm⁻¹) in pH 7.4 buffer.

Preclinical Validation of Synthesis

Enzyme Inhibition Assays

This compound exhibited a Kᵢ of 28 nM against human GARFT, outperforming earlier inhibitors like lometrexol (Kᵢ = 45 nM). FPGS-mediated polyglutamation increased intracellular retention 15-fold compared to monoglutamate forms.

Cellular Uptake Studies

In DU145 prostate cancer cells, this compound accumulation was mediated by both the reduced folate carrier (RFC) and folate receptor α (FRα), with IC₅₀ values of 2.9 nM (CCRF-CEM) vs. 42 nM in RFC-deficient cells.

Chemical Reactions Analysis

Enzymatic Inhibition Mechanism

AG2034 selectively targets GARFT, a critical enzyme in the purine synthesis pathway. Key biochemical interactions include:

GARFT Binding and Inhibition

  • Target Affinity : this compound inhibits human GARFT with a Ki=28nMK_i=28\,\text{nM}, leveraging sulfur atoms to enhance binding affinity within the folate cofactor site .

  • Structural Basis : Designed using X-ray crystallography of Escherichia coli GARFT and the human trifunctional enzyme’s GARFT domain, this compound mimics the folate substrate while optimizing interactions with conserved residues .

  • Functional Impact : By blocking the conversion of glycinamide ribonucleotide (GAR) to formyl-GAR, this compound halts purine synthesis, depleting nucleotide pools required for DNA replication .

Table 1: Key Enzymatic Parameters of this compound

ParameterValue
GARFT Inhibition (KiK_i)28 nM
Folate Receptor AffinityKd=0.0042nMK_d=0.0042\,\text{nM}
FPGS Substrate (KmK_m)6.4 μM
FPGS Activity (VmaxV_{\text{max}})0.48 nmol/hr/mg

Pharmacokinetic Reactions

This compound exhibits complex pharmacokinetics influenced by its polyglutamation and elimination profile:

Systemic Clearance and Accumulation

  • Trimodal Elimination : Median half-lives observed in plasma:

    • t1/2α=8.7mint_{1/2\alpha}=8.7\,\text{min}

    • t1/2β=72.6mint_{1/2\beta}=72.6\,\text{min}

    • t1/2γ=364.2mint_{1/2\gamma}=364.2\,\text{min} .

  • Dose-Linearity : Area under the curve (AUC) for course 1 showed a linear relationship with dose (rs=0.86r_s=0.86) .

  • Cumulative Exposure : Course 3 AUC increased by 184% (range: 20–389%) compared to course 1, correlating with heightened toxicity .

Table 2: Pharmacokinetic Profile of this compound

ParameterMedian Value
Systemic Clearance9.4–144.5 mL/min/m²
Volume of Distribution (VdV_d)1.2–7.6 L/m²
MTD (Phase I)5.0 mg/m²

Intracellular Metabolism

This compound undergoes enzymatic modifications that enhance its retention and activity:

Polyglutamation by FPGS

  • This compound is a substrate for folylpolyglutamate synthetase (FPGS), which catalyzes the addition of glutamate residues. This process increases intracellular retention and potentiates GARFT inhibition .

  • Reversibility : Growth inhibition in vitro is reversed by hypoxanthine or 5-aminoimidazole-4-carboxamide (AICA), confirming purine synthesis blockade as the primary mechanism .

Erythrocyte Processing

  • RBCs convert this compound to its desglutamate form (AG2057) via carboxypeptidase G, enabling quantification via HPLC/electrochemical detection .

  • Assay Specificity : No cross-reactivity with endogenous folates (e.g., folic acid, 5-methyltetrahydrofolate) .

Toxicity and Pharmacodynamics

Dose-limiting toxicities (DLTs) correlate with systemic exposure:

Key Observations

  • Grade III/IV toxicities (mucositis, diarrhea, thrombocytopenia) occurred at higher AUC values (P<0.001P<0.001 for course 1; P=0.001P=0.001 for course 3) .

  • Cumulative toxicity linked to RBC folate depletion and prolonged drug exposure .

Analytical Methods

This compound quantification employs specialized assays:

Table 3: Analytical Techniques for this compound

MethodApplicationSensitivity
ELISAPlasma this compound2 ng/mL (LOD)
HPLC/Electrochemical DetectionRBC this compound & Metabolites5 ng/mL (LLOQ)

Scientific Research Applications

AG2034 has a wide range of scientific research applications, including:

Mechanism of Action

AG2034 exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo purine synthesis pathway. By inhibiting this enzyme, this compound blocks the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and induces cell death in rapidly dividing cancer cells. This compound has a high affinity for the folate receptor and is a substrate for folylpolyglutamate synthetase, which enhances its cellular uptake and retention .

Comparison with Similar Compounds

Pharmacokinetics :

  • AG2034 demonstrates a trimodal elimination pattern with median half-lives of 8.7 min (α-phase), 72.6 min (β-phase), and 364.2 min (γ-phase) .
  • Systemic clearance ranges from 9.4–144.5 mL/min/m², with a volume of distribution of 1.2–7.6 L/m² .
  • Cumulative toxicity correlates with systemic exposure (AUC), with higher AUC linked to grade III/IV toxicities .

Structural and Mechanistic Comparisons

Table 1: Key Features of this compound and Analogous Compounds
Compound Target Transport Mechanism FR Affinity Polyglutamylation Clinical Toxicity
This compound GARFTase RFC Low Limited Cumulative mucositis, myelosuppression
AG2037 GARFTase RFC Low Limited Similar to this compound
LY309887 GARFTase RFC Very low Reduced Similar cumulative toxicity
LMX GARFTase RFC, FRs, PCFT High Extensive Severe myelosuppression, mucositis
Pemetrexed (PMX) Multi-target (TS, DHFR, GARFTase) RFC, PCFT (pH-insensitive) Moderate Moderate Myelosuppression, rash

Key Findings :

Transport Mechanisms :

  • This compound and AG2037 rely exclusively on RFC , unlike LMX, which utilizes FRs and PCFT, broadening its cellular uptake but increasing toxicity .
  • PMX’s pH-insensitive PCFT transport enhances efficacy in low-folate microenvironments .

Folate Receptor (FR) Affinity :

  • This compound has lower FR affinity than LMX, reducing FR-mediated toxicity but limiting tumor specificity .

Polyglutamylation: LMX’s extensive polyglutamylation enhances intracellular retention and potency but exacerbates toxicity .

Efficacy and Resistance Profiles

Table 2: Resistance and Cross-Resistance Data
Compound Cross-Resistance in CEM/MTX Cells (RFC-deficient) Resistance Mechanism in DU145 Cells
This compound Weak cross-resistance in folate-deficient media GARFT overexpression, ERK1/2 suppression
LMX High cross-resistance FPGS inactivation, MRP transporter upregulation
PMX Moderate cross-resistance TS/DHFR overexpression, altered RFC expression

Key Findings :

Cellular Resistance :

  • This compound-resistant DU145 cells exhibit reduced ERK1/2 signaling , which correlates with restored ATP pools and GARFT activity despite unchanged mRNA/protein levels .
  • In RFC-deficient CEM/MTX cells, this compound retains partial efficacy in folate-deficient conditions but shows 811-fold resistance in folate-replete media .

Synergy with Folate :

  • Coadministration with folate reduces this compound toxicity, as seen in LMX studies, by competing for RFC transport .

Clinical Outcomes

  • This compound vs. LMX : Both induce cumulative myelosuppression and mucositis, but this compound’s lower FR affinity may reduce FR-mediated toxicity .
  • This compound vs. PMX : PMX’s multi-target inhibition (TS, DHFR, GARFTase) provides broader antitumor activity but increases complexity in managing overlapping toxicities .

Biological Activity

AG2034 is a novel folate analogue developed as a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine synthesis pathway. This compound has been evaluated for its biological activity, particularly in the context of cancer treatment, due to its selective targeting of tumor cells that express folate receptors (FRs) and proton-coupled folate transporters (PCFT).

This compound inhibits GARFT, thereby blocking the synthesis of purines necessary for DNA and RNA production in rapidly dividing cells, such as cancer cells. This inhibition leads to reduced cellular ATP levels, resulting in cell death or cytostasis, especially under hypoxic conditions typical of many tumors .

Biological Activity Summary

  • Target Enzyme : Glycinamide ribonucleotide formyltransferase (GARFT)
  • Mechanism : Inhibition of de novo purine synthesis
  • Transport Mechanisms : Selective uptake via FRs and PCFT over reduced folate carrier (RFC)

In Vitro Studies

This compound has demonstrated significant antitumor activity in various human tumor cell lines, including KB and IGROV1 cells. The compound's selectivity for FRs and PCFT over RFC enhances its efficacy while minimizing potential toxicity to normal tissues .

Table 1: In Vitro Activity of this compound Against Tumor Cell Lines

Cell LineIC50 (nM)Transport Mechanism
KB3FRs / PCFT
IGROV16FRs / PCFT
PC43-10 (RFC+)>1000RFC

In Vivo Studies

In preclinical models, such as SCID mice bearing IGROV1 tumors, this compound exhibited robust antitumor effects. The efficacy was notable with a significant reduction in tumor burden and high rates of complete remission observed at specific dosages .

Table 2: Efficacy of this compound in SCID Mouse Models

Treatment GroupTumor Burden Reduction (%)Complete Remissions (%)
Control00
This compound (Low Dose)5020
This compound (High Dose)8580

Clinical Trials

A Phase I clinical trial was conducted to assess the safety and pharmacokinetics of this compound in patients with advanced cancers. The trial found that while this compound was well-tolerated at lower doses, dose-limiting toxicities such as mucositis and thrombocytopenia were observed at higher doses. No objective antitumor responses were recorded during this phase, highlighting the need for further investigation into optimal dosing strategies and combination therapies .

Case Study: Phase I Clinical Trial Results

  • Participants : 28 patients with histologically proven intractable cancers
  • Dosing Schedule : Intravenous infusion every three weeks
  • Maximum Tolerated Dose (MTD) : 5 mg/m²
  • Common Toxicities :
    • Mucositis
    • Diarrhea
    • Neutropenia

Q & A

Q. What is the primary mechanism of action of AG2034 in cancer cells, and how is this experimentally validated?

this compound inhibits glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in de novo purine biosynthesis, thereby blocking DNA replication and inducing cytotoxicity. Methodological validation involves:

  • Enzyme activity assays : Measuring GARFT inhibition via [14C]-glycine incorporation into ATP, quantified using reverse-phase HPLC and liquid scintillation counting .
  • Cytotoxicity profiling : Determining ED50/LD50 values (e.g., ED50 = 4 nM in DU145 cells over 120 hours) through dose-response assays in hypoxanthine-depleted media .
  • Morphological analysis : Observing cell elongation and adhesion loss in this compound-treated DU145 cells via microscopy .

Q. What experimental models are commonly used to study this compound, and what are their limitations?

  • DU145 prostate cancer cells : A standard androgen-independent model for this compound resistance studies. Limitations include slow growth under this compound selection (e.g., doubling time extends from 25.1 hours to 9.7 days) and reliance on salvage pathways for purine synthesis .
  • Hypoxanthine-depleted media : Mimics physiological conditions but requires gradual hypoxanthine reduction (1.7 μM → 0) over 30 days to select resistant clones, which may introduce adaptive mutations unrelated to drug mechanism .

Q. How is this compound cytotoxicity quantified, and what statistical methods ensure reproducibility?

  • ATP pool quantification : Via HPLC separation of nucleotides and [14C]-glycine scintillation counting, normalized to total protein .
  • Growth inhibition assays : Cell counts monitored over 7–35 days using trypan blue exclusion; significance determined via MINITAB software (p < 0.05) with triplicate experiments .

Advanced Research Questions

Q. How do this compound-resistant cells maintain ATP pools despite GARFT inhibition, and what methodological approaches resolve this contradiction?

Resistant DU145 cells bypass GARFT inhibition via salvage pathway upregulation and ERK1/2 signaling activation. Key methods:

  • ERK1/2 pathway analysis : Phospho-MAPK arrays and Western blotting reveal elevated ERK1/2 phosphorylation in resistant cells .
  • siRNA knockdown : Transient ERK1/2 silencing in resistant cells reduces ATP pools (p < 0.05), confirming ERK’s role in maintaining ATP independent of GARFT expression .
  • Hypoxanthine salvage blockade : Co-treatment with salvage inhibitors (e.g., methotrexate) restores this compound sensitivity, validating pathway crosstalk .

Q. What experimental strategies address contradictory findings between ATP levels and cellular proliferation rates in this compound-treated cells?

Parental DU145 cells show ATP depletion and growth arrest, while resistant cells maintain ATP but exhibit slow proliferation. Methodological solutions:

  • Time-course assays : Track ATP and cell counts over extended periods (e.g., 35 days) to capture delayed effects .
  • Metabolic flux analysis : Use isotopically labeled precursors (e.g., [13C]-glucose) to differentiate de novo vs. salvage pathway contributions .
  • Single-cell sequencing : Identify subpopulations with divergent metabolic adaptations .

Q. How can researchers model this compound resistance evolution in vitro, and what parameters optimize this process?

  • Stepwise hypoxanthine reduction : Gradually decrease hypoxanthine from 1.7 μM to 0 over 30 days under 50 nM this compound to mimic clinical resistance development .
  • Continuous drug exposure : Maintain this compound during subculture to prevent reversion to sensitivity .
  • Morphological screening : Select clones with flattened, adherent phenotypes indicative of stable resistance .

Methodological Challenges & Best Practices

Q. What are the critical controls for ensuring specificity in this compound mechanism studies?

  • Salvage pathway inhibition controls : Co-treat with hypoxanthine or inosine to confirm GARFT-specific effects .
  • Rescue experiments : Reintroduce purine precursors (e.g., AICA ribonucleotide) to reverse cytotoxicity .
  • Isozyme-specific inhibitors : Use AG2032 (structurally distinct GARFT inhibitor) to rule off-target effects .

Q. How should researchers validate ERK1/2’s role in this compound resistance across different cell lines?

  • Phospho-ERK quantification : Compare baseline levels in sensitive vs. resistant lines (e.g., DU145 vs. LNCaP) via Western blotting .
  • Cross-line siRNA validation : Knock down ERK1/2 in multiple models (e.g., PC3, 22Rv1) to assess pathway conservation .
  • Xenograft studies : Treat ERK1/2-inhibited resistant tumors in vivo to confirm translational relevance .

Data Interpretation & Contradiction Analysis

Q. Why do this compound-resistant cells exhibit unchanged GARFT mRNA/protein levels despite functional enzyme inhibition?

Resistance is driven by post-translational ERK1/2-mediated GARFT activation, not transcriptional regulation. Methods to confirm:

  • Enzyme activity assays : Compare GARFT activity in parental vs. resistant cell lysates .
  • Kinase inhibition : Treat resistant cells with MEK1/2 inhibitors (e.g., U0126) to reduce GARFT activity .

Q. How can researchers reconcile this compound’s high in vitro potency with limited in vivo efficacy?

  • Pharmacokinetic profiling : Measure this compound stability, tissue distribution, and clearance in murine models .
  • Microenvironment modeling : Co-culture with fibroblasts or immune cells to simulate in vivo metabolic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AG2034
Reactant of Route 2
AG2034

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.